REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10]C(CC)C)=O)=[N:6][CH:7]=1.[CH2:15]([NH2:18])[CH2:16][NH2:17].[Cl-].[Na+].Cl>COC(C)(C)C.C(Cl)Cl>[ClH:1].[NH2:17][CH2:16][CH2:15][NH:18][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:10] |f:2.3,7.8|
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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2-butyl 5-chloropyridine-2-carboxylate
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Quantity
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692 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=NC1)C(=O)OC(C)CC
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Name
|
|
Quantity
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7 L
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Type
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reactant
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Smiles
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C(CN)N
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Name
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two
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Quantity
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1.5 L
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Type
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reactant
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Smiles
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Name
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ice
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Quantity
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3 L
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Type
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reactant
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Smiles
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|
Name
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two
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Quantity
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750 mL
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[Na+]
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Name
|
six
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Quantity
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1.5 L
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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688 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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5.8 L
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
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Type
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CUSTOM
|
Details
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is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer
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Type
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CUSTOM
|
Details
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the clear solution obtained
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Type
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CUSTOM
|
Details
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slowly from 22°
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Type
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CUSTOM
|
Details
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to a maximum of 30°
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Type
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CUSTOM
|
Details
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After a reaction period of 3 hours (the internal temperature
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
still amounts to 27°
|
Type
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CUSTOM
|
Details
|
is evaporated at 30°-40° under reduced pressure
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Type
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STIRRING
|
Details
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A 20 liter stirring vessel as well as two 5 liter
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Type
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CUSTOM
|
Details
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separating funnels
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Type
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ADDITION
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Details
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are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water
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Type
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ADDITION
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Details
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The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride
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Type
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CUSTOM
|
Details
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the solution obtained
|
Type
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ADDITION
|
Details
|
is added to the stirring vessel
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Type
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DRY_WITH_MATERIAL
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Details
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dried over 500 g of sodium sulphate
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Type
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FILTRATION
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Details
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The drying agent is filtered off
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Type
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CUSTOM
|
Details
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the filtrate is evaporated at 30°-40° under reduced pressure
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Type
|
CUSTOM
|
Details
|
The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
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It crystallizes
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Type
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CUSTOM
|
Details
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upon standing at 20°
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Type
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DISSOLUTION
|
Details
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The crystallizate is dissolved in 3.2 l of methanol at 20°
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Type
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TEMPERATURE
|
Details
|
while cooling in an ice bath
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Type
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STIRRING
|
Details
|
The reaction mixture is stirred for 15 minutes
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Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
the resulting suspension is subsequently heated to 50°
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Type
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CUSTOM
|
Details
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whereby a clear solution again results
|
Type
|
CUSTOM
|
Details
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The suspension obtained
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° (duration about 1.5 hours) and it
|
Type
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TEMPERATURE
|
Details
|
is subsequently cooled to 0°-5° with an ice bath
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Type
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FILTRATION
|
Details
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The solid is subsequently filtered off
|
Type
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WASH
|
Details
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rinsed with 1.100 l of petroleum ether (low-boiling)
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Type
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CUSTOM
|
Details
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The crystallizate is subsequently dried to constant weight at 40° in a vacuum
|
Type
|
CUSTOM
|
Details
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drying oven
|
Type
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CUSTOM
|
Details
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693 g (95% crystallization yield)
|
Type
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CUSTOM
|
Details
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For further purification
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Type
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TEMPERATURE
|
Details
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the crystallizate is heated to 55° in 3.6 l of methanol
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Type
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DISSOLUTION
|
Details
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dissolved
|
Type
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STIRRING
|
Details
|
While stirring vigorously there
|
Type
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CUSTOM
|
Details
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to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby
|
Duration
|
1.5 h
|
Type
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ADDITION
|
Details
|
after the addition of 1.5 l of solvent
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 20° (duration about 1.5 hours)
|
Type
|
TEMPERATURE
|
Details
|
whereupon it is cooled to 0°-5° with an ice bath
|
Type
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FILTRATION
|
Details
|
The crystallizate is filtered off
|
Type
|
WASH
|
Details
|
washed with 1.11 of pentane
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(=O)C1=NC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |